REACTION_SMILES
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[Br:1][c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1.[CH2:14]([CH2:15][CH2:25][CH3:26])[O:16][B:17]([CH:18]=[CH2:19])[O:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[Na+:27].[Na+:28].[O-:29][C:30](=[O:31])[O-:32].[OH2:38]>>[c:2]1([CH:14]=[CH2:15])[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Br)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CB(OCCCC)OCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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C=Cc1ccc(C(C)=O)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |